molecular formula C26H21N3O4S B2815536 2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893297-48-8

2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2815536
CAS RN: 893297-48-8
M. Wt: 471.53
InChI Key: NQONRZDOKWHHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Multicomponent Synthesis and X-ray Analysis:

  • The compound is part of a class synthesized through multicomponent reactions, involving components like malononitrile and substituted benzaldehydes. This method facilitates the production of a wide array of derivatives with potential biological activities. The structural elucidation of these compounds, including their crystal structure, has been confirmed through X-ray diffraction, providing detailed insights into their molecular configurations (Lega et al., 2016).

Biological Activities

Monoamine Oxidase Inhibitory Activity:

  • Derivatives of this class have been evaluated for their inhibitory activity against monoamine oxidase (MAO), an enzyme associated with neurological disorders. Some derivatives have shown selective inhibitory activity against MAO-A and MAO-B, which are of interest in the treatment of depression and Parkinson's disease. Molecular docking studies suggest these compounds could be promising candidates for further development in neurological disorder management (Ahmad et al., 2019).

Antimicrobial Activity:

  • Certain derivatives have been synthesized and assessed for their antimicrobial properties. The structure-activity relationship studies indicate that specific substitutions on the pyranobenzothiazine nucleus can lead to compounds with significant antibacterial and antifungal activities. These findings underscore the potential of such derivatives as new classes of antimicrobial agents, addressing the critical need for novel therapeutics in the face of rising antibiotic resistance (Lega et al., 2016).

properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-16-5-4-6-17(13-16)15-29-22-8-3-2-7-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)18-9-11-19(30)12-10-18/h2-13,23,30H,15,28H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQONRZDOKWHHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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